molecular formula C14H12O4S B6406410 3-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylbenzoic acid, 95% CAS No. 1261978-91-9

3-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylbenzoic acid, 95%

Cat. No.: B6406410
CAS No.: 1261978-91-9
M. Wt: 276.31 g/mol
InChI Key: KOISZDRYZBNALR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylbenzoic acid, 95% (3M2MB) is a thiophene-based molecule that has been studied for its potential applications in the fields of chemical synthesis, scientific research, and biomedical research. 3M2MB is a derivative of thiophene, a five-membered heterocyclic aromatic ring with a sulfur atom at its center. 3M2MB is a versatile and commercially available compound that has been used for a variety of chemical, biological, and biomedical applications.

Scientific Research Applications

3-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylbenzoic acid, 95% has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent probe in biological assays. 3-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylbenzoic acid, 95% has also been used to study the structure and reactivity of thiophene-based molecules.

Mechanism of Action

The mechanism of action of 3-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylbenzoic acid, 95% is not fully understood. However, it is believed that its sulfur atom is capable of forming strong bonds with other molecules, which allows it to act as a catalyst in chemical reactions. It is also believed that its aromatic ring structure is capable of forming strong hydrogen bonds with other molecules, which allows it to act as a fluorescent probe in biological assays.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylbenzoic acid, 95% are not well understood. However, some studies have suggested that it may have the potential to act as an antioxidant and anti-inflammatory agent. In addition, it has been suggested that it may have the potential to modulate the activity of certain enzymes and proteins involved in cell signaling pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylbenzoic acid, 95% in laboratory experiments include its relatively low cost, its availability in a variety of forms, and its versatility in chemical reactions. The main limitation of using 3-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylbenzoic acid, 95% in laboratory experiments is its lack of specificity, as it can react with a variety of molecules.

Future Directions

There are a number of potential future directions for research on 3-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylbenzoic acid, 95%. These include further investigation into its potential applications in organic synthesis, its potential use as a catalyst in chemical reactions, and its potential use as a fluorescent probe in biological assays. Additionally, further research is needed to better understand its biochemical and physiological effects and its potential therapeutic applications. Finally, further research is needed to develop more specific methods of synthesizing 3-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylbenzoic acid, 95% and to improve its solubility in various solvents.

Synthesis Methods

3-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylbenzoic acid, 95% can be synthesized in several different ways. One of the most common methods is the reaction of thiophene with 2-methylbenzoic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature of around 70°C. The reaction is then quenched with an acid, such as hydrochloric acid, to form the desired product.

Properties

IUPAC Name

3-(5-methoxycarbonylthiophen-3-yl)-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-8-10(4-3-5-11(8)13(15)16)9-6-12(19-7-9)14(17)18-2/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOISZDRYZBNALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CSC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690980
Record name 3-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261978-91-9
Record name 3-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.